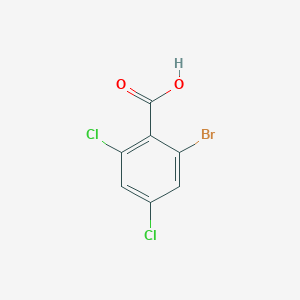

2-Bromo-4,6-dichlorobenzoic acid

Description

General Context and Significance of Halogenated Benzoic Acid Derivatives in Chemical Research

Halogenated benzoic acids are a class of organic compounds that feature a benzene (B151609) ring substituted with at least one carboxyl group and one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These compounds and their derivatives are of significant interest in various fields of chemical research due to the profound influence of halogen substituents on the physical, chemical, and biological properties of the parent benzoic acid molecule.

The introduction of halogens can alter the electronic environment of the aromatic ring and the acidity of the carboxylic acid group. nih.gov This modification is a powerful tool in medicinal chemistry and materials science. For instance, halogenated benzoic acid derivatives are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. nih.gov Their utility also extends to their use as preservatives and flavoring agents in the food industry. chemicalbook.com

In the realm of synthetic organic chemistry, halogenated benzoic acids serve as versatile building blocks. The halogen atoms can be readily substituted or can direct further reactions on the aromatic ring, enabling the construction of complex molecular architectures. bldpharm.com Furthermore, the study of halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic region, has gained prominence, with halogenated benzoic acids serving as model systems to understand and exploit this interaction in crystal engineering and drug design.

Scope and Objectives of Research on 2-Bromo-4,6-dichlorobenzoic Acid within Contemporary Chemical Sciences

This compound is a specific polyhalogenated benzoic acid that has garnered attention within the scientific community primarily for its role as a specialized chemical intermediate. Research on this compound is often focused on its application in the synthesis of more complex molecules with potential biological activities or specific material properties.

The primary objectives of research involving this compound can be summarized as follows:

Synthetic Utility: A major focus is on utilizing this compound as a starting material or key intermediate in multi-step organic syntheses. The presence of three distinct halogen atoms at specific positions on the benzene ring offers a platform for selective chemical modifications, allowing chemists to introduce other functional groups and build intricate molecular frameworks.

Development of Novel Compounds: Researchers aim to synthesize new derivatives from this compound with the goal of discovering novel compounds with potential applications in areas such as pharmaceuticals and agrochemicals. The specific substitution pattern of this acid provides a unique scaffold that can be elaborated to explore new chemical space.

Investigating Reaction Mechanisms: The reactivity of the different carbon-halogen bonds in this compound can be a subject of study to understand the mechanisms of various chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metallation reactions.

While extensive research on the direct biological effects of this compound is not widely published, its importance lies in its potential as a precursor to compounds that may exhibit significant biological or material properties.

Chemical and Physical Properties of this compound

The following tables summarize the key chemical and physical properties of this compound based on available data.

Table 1: General Chemical Information

| Identifier | Value |

| CAS Number | 650598-43-9 |

| Molecular Formula | C₇H₃BrCl₂O₂ uni.lu |

| Molecular Weight | 269.91 g/mol |

| IUPAC Name | This compound |

| SMILES | C1=C(C=C(C(=C1Cl)C(=O)O)Br)Cl uni.lu |

| InChI | InChI=1S/C7H3BrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) uni.lu |

| InChIKey | TYLORTSVHWJWAD-UHFFFAOYSA-N uni.lu |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| XLogP3 | 3.4 uni.lu |

| Monoisotopic Mass | 267.86935 Da uni.lu |

| Polar Surface Area | 37.3 Ų |

| Rotatable Bond Count | 1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

Note: The physicochemical properties listed in Table 2 are predicted values from computational models and may differ from experimental values.

Spectroscopic Data

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 268.87663 uni.lu |

| [M+Na]⁺ | 290.85857 uni.lu |

| [M-H]⁻ | 266.86207 uni.lu |

| [M+NH₄]⁺ | 285.90317 uni.lu |

| [M+K]⁺ | 306.83251 uni.lu |

Note: The mass spectrometry data presented in Table 3 is based on computational predictions.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,6-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYLORTSVHWJWAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459538 | |

| Record name | 2-Bromo-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

650598-43-9 | |

| Record name | 2-Bromo-4,6-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,6-dichlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Chemical Transformations

Carboxylic Acid Functional Group Reactivity

The carboxylic acid group is a primary site for a variety of chemical transformations, enabling the synthesis of numerous derivatives.

Esterification Reactions and Kinetic Studies

Esterification, the conversion of a carboxylic acid to an ester, is a fundamental reaction. For 2-Bromo-4,6-dichlorobenzoic acid, this can be achieved by reacting it with an alcohol in the presence of an acid catalyst. The steric hindrance provided by the ortho-substituents (the bromine and one of the chlorine atoms) can influence the reaction kinetics, potentially requiring more forcing conditions or specific catalysts to achieve high yields.

Kinetic studies of esterification reactions involving structurally similar substituted benzoic acids often reveal that the reaction rates are sensitive to the electronic effects of the substituents and the steric bulk around the carboxylic acid group. For instance, electron-withdrawing groups, such as the halogens present in this compound, can increase the electrophilicity of the carboxyl carbon, but this effect can be counteracted by steric hindrance.

Amidation Reactions and Derivative Formation

Amidation involves the reaction of the carboxylic acid with an amine to form an amide. This transformation is typically facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents. The resulting amides are often stable compounds and can serve as intermediates for further synthetic modifications. The formation of amides from α-bromo acids, a related class of compounds, is a versatile method for creating building blocks in organic synthesis. researchgate.net

A variety of amides can be synthesized from this compound, and these derivatives can exhibit a range of chemical and physical properties depending on the nature of the amine used. The hydrolysis of amides, such as 2-bromo-4,5-dimethylacetanilide, can be achieved under basic conditions to yield the corresponding aniline (B41778). chemspider.com

Formation of Acyl Halides (e.g., Acyl Chlorides)

The carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. sciencemadness.orggoogle.com The resulting 2-Bromo-4,6-dichlorobenzoyl chloride is a highly reactive intermediate that can readily undergo reactions with a wide range of nucleophiles to form esters, amides, and other acyl derivatives. The synthesis of related dichlorobenzoyl chlorides, such as 2,4-dichlorobenzoyl chloride and 2,6-dichlorobenzoyl chloride, is well-documented, often involving the reaction of the corresponding benzoic acid with a chlorinating agent. google.comgoogle.com Industrial processes for producing acyl chlorides focus on high yield and purity, sometimes employing catalysts to control the reaction. google.com

Aromatic Halogen Reactivity

The three halogen atoms on the aromatic ring of this compound provide sites for another set of important chemical transformations.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNA) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. chemeurope.commasterorganicchemistry.com In this compound, the carboxylic acid group and the halogens themselves act as electron-withdrawing substituents, making the ring susceptible to nucleophilic attack. libretexts.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemeurope.comlibretexts.org

The positions of the halogens (ortho and para to each other) influence the regioselectivity of the substitution, as these positions are activated towards nucleophilic attack. libretexts.orgnih.gov The nature of the leaving group is also a factor, with bromide often being a better leaving group than chloride under certain conditions.

Table 1: Reactivity in Nucleophilic Aromatic Substitution

| Reactant | Nucleophile | Conditions | Product |

| 2,4-Dinitrochlorobenzene | Aqueous Base | - | 2,4-Dinitrophenol |

| 2,4,6-Trinitrochlorobenzene | Aqueous NaOH | Room Temperature | 2,4,6-Trinitrophenol |

| p-Chloronitrobenzene | Hydroxide Ion | 130 °C | p-Nitrophenol |

| o-Chloronitrobenzene | Hydroxide Ion | 130 °C | o-Nitrophenol |

This table presents data for related compounds to illustrate the principles of nucleophilic aromatic substitution. chemeurope.comlibretexts.org

Cross-Coupling Reactions of Aryl Halides

Aryl halides are valuable substrates for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the halogen atoms. The differential reactivity of the C-Br and C-Cl bonds can potentially allow for selective cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in many catalytic systems, enabling sequential functionalization of the aromatic ring.

For instance, a Suzuki coupling could be performed selectively at the bromine position by careful choice of catalyst and reaction conditions, leaving the chlorine atoms intact for subsequent transformations. This stepwise approach provides a powerful tool for the synthesis of complex, highly substituted aromatic compounds.

Advanced Transformative Reactions

The Schmidt reaction is a versatile method for converting carboxylic acids into amines with the loss of one carbon atom. wikipedia.org This reaction typically involves treating a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netbyjus.com The general mechanism proceeds through the formation of an acyl azide (B81097), which then undergoes a rearrangement with the expulsion of nitrogen gas to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the corresponding amine. wikipedia.orgbyjus.com

Protonation and Acylium Ion Formation: The carboxylic acid is protonated by the strong acid catalyst, followed by the loss of a water molecule to form a highly reactive acylium ion.

Nucleophilic Attack by Hydrazoic Acid: The acylium ion is then attacked by hydrazoic acid to form a protonated acyl azide.

Rearrangement: The protonated acyl azide undergoes a concerted rearrangement where the aryl group migrates to the nitrogen atom with the simultaneous loss of dinitrogen (N₂), a very stable leaving group. This step is the key rearrangement step and results in the formation of a protonated isocyanate.

Hydrolysis: The protonated isocyanate is then attacked by water, and after a series of proton transfers and decarboxylation, the final product, 2-bromo-4,6-dichloroaniline, is formed.

The electronic nature of the substituents on the aromatic ring can influence the rate of the rearrangement step. The electron-withdrawing nature of the bromine and chlorine atoms in this compound might affect the migratory aptitude of the aryl group. However, the reaction is generally robust and is expected to proceed to yield the corresponding aniline derivative.

Table 1: Postulated Schmidt Rearrangement of this compound

| Reactant | Reagents | Major Product |

| This compound | 1. HN₃, H₂SO₄2. H₂O | 2-Bromo-4,6-dichloroaniline |

Selective Oxidation:

The selective oxidation of the aromatic ring of this compound while preserving the carboxylic acid and halogen substituents is a challenging transformation. Aromatic rings are generally susceptible to oxidation, but the presence of multiple deactivating halogen atoms makes the ring electron-deficient and more resistant to electrophilic attack, which is often the initial step in oxidation reactions. researchgate.net

However, under forcing conditions or with powerful oxidizing agents, oxidation of the aromatic ring can occur, often leading to ring cleavage or the formation of quinone-like structures. researchgate.net The specific outcome would be highly dependent on the reaction conditions. For instance, ozonolysis could lead to the cleavage of the aromatic ring.

A more controlled and selective oxidation could potentially be achieved using metalloporphyrin catalysts that mimic the action of cytochrome P450 enzymes. researchgate.net These systems are known to hydroxylate aromatic rings. In the case of this compound, this could potentially introduce a hydroxyl group onto the ring, although the regioselectivity would be difficult to predict without experimental data. Another approach for selective oxidation focuses on the benzylic position if an alkyl substituent were present.

Selective Reduction:

The selective reduction of the carboxylic acid group in this compound to a primary alcohol (2-bromo-4,6-dichlorobenzyl alcohol) in the presence of the halogen substituents is a more feasible transformation. The carbon-halogen bonds are generally susceptible to reduction, but chemoselective reagents are available that preferentially reduce carboxylic acids.

Borane-tetrahydrofuran complex (BH₃·THF) is a well-known reagent for the selective reduction of carboxylic acids to alcohols in the presence of many other functional groups, including aryl halides. acs.orgyoutube.com The reaction is typically carried out in an aprotic solvent like THF and proceeds under mild conditions.

Another effective reagent for this transformation is sodium borohydride (B1222165) in the presence of a Lewis acid or an activating agent. While sodium borohydride alone is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced. youtube.com

Table 2: Postulated Selective Reduction of this compound

| Reactant | Reagent | Major Product |

| This compound | Borane-tetrahydrofuran (BH₃·THF) | 2-Bromo-4,6-dichlorobenzyl alcohol |

Derivatization Strategies for Enhanced Analytical Characterization

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, carboxylic acids like this compound are generally non-volatile and can exhibit poor peak shapes due to their polarity and tendency to form hydrogen bonds. Therefore, derivatization to form more volatile and less polar derivatives is a crucial step for their analysis by GC. researchgate.netgcms.cz

Several derivatization methods are commonly employed for carboxylic acids:

Esterification: This is the most common method for derivatizing carboxylic acids. Methyl esters are often prepared due to their high volatility. Common reagents for methylation include:

BF₃/Methanol (B129727): Boron trifluoride in methanol is a classic and effective reagent for preparing methyl esters. researchgate.net

Diazomethane (CH₂N₂): This reagent reacts rapidly and quantitatively with carboxylic acids to form methyl esters. However, it is highly toxic and explosive, requiring careful handling.

Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane.

Pentafluorobenzyl bromide (PFBBr): This reagent is particularly useful for creating derivatives that are highly sensitive to electron capture detection (ECD) in GC, which is beneficial for trace analysis. gcms.cz

Silylation: This involves replacing the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. Silyl derivatives are generally more volatile and thermally stable. A common silylating agent is:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like trimethylchlorosilane (TMCS), BSTFA is a powerful silylating agent that reacts with carboxylic acids to form TMS esters. nih.gov

Table 3: Common Derivatization Reactions for GC Analysis of this compound

| Derivatization Method | Reagent | Derivative Formed |

| Esterification | BF₃/Methanol | Methyl 2-bromo-4,6-dichlorobenzoate |

| Esterification | Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl 2-bromo-4,6-dichlorobenzoate |

| Silylation | BSTFA + TMCS | Trimethylsilyl 2-bromo-4,6-dichlorobenzoate |

For applications requiring sensitive detection, such as in biological or environmental samples, or for specific imaging techniques, this compound can be functionalized with a spectroscopic label. This typically involves covalently attaching a chromophore (for UV-Vis or colorimetric detection) or a fluorophore (for fluorescence detection) to the molecule.

The carboxylic acid group is the most convenient handle for such functionalization. It can be activated and then reacted with an amine- or alcohol-containing label to form a stable amide or ester linkage, respectively.

Activation of the Carboxylic Acid: Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester.

Coupling with a Label: The activated carboxylic acid can then be reacted with a variety of commercially available spectroscopic labels that contain a nucleophilic group.

Examples of Spectroscopic Labels:

Fluorescent Labels: Aminated fluorophores such as dansyl cadaverine, fluorescein (B123965) amine, or rhodamine derivatives can be coupled to the carboxylic acid of this compound to produce highly fluorescent conjugates. These can be used for sensitive quantification or for fluorescence microscopy.

Chromophoric Labels: Molecules containing extended π-systems that absorb strongly in the UV-Vis region can be attached. For instance, coupling with an amino-substituted chromophore would allow for colorimetric detection.

The choice of label depends on the specific application, including the desired excitation and emission wavelengths (for fluorescence), the required sensitivity, and the compatibility with the analytical system. The introduction of a bulky spectroscopic label can also alter the physicochemical properties of the parent molecule, which needs to be considered. Recent studies have also explored the use of microwave spectroscopy to study the structure of halogenated benzoic acids and their complexes, which can provide valuable information for their characterization. utrgv.edu

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of 2-Bromo-4,6-dichlorobenzoic acid is anticipated to exhibit distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents: the bromine atom, the two chlorine atoms, and the carboxylic acid group. The electron-withdrawing nature of the halogens and the carboxylic acid group would deshield the aromatic protons, causing their signals to appear at a downfield region of the spectrum.

The proton in the 3-position is expected to appear as a doublet, split by the adjacent proton at the 5-position. Similarly, the proton at the 5-position would also present as a doublet due to coupling with the proton at the 3-position. The magnitude of the coupling constant (J-value) would be characteristic of a meta-coupling in a benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Structural Elucidation

The ¹³C NMR spectrum provides a comprehensive map of the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected, corresponding to the six carbons of the benzene ring and the one carbon of the carboxylic acid group.

The chemical shifts of the carbon atoms are highly dependent on their substitution. The carbon atom of the carboxylic acid group (C=O) is expected to be the most deshielded, appearing at the lowest field (highest ppm value) in the spectrum. The carbons directly attached to the electronegative halogen atoms (C-2, C-4, and C-6) will also be significantly deshielded. The remaining aromatic carbons (C-1, C-3, and C-5) will resonate at chemical shifts influenced by the cumulative electronic effects of all substituents on the ring.

A predicted ¹³C NMR data table is presented below to illustrate the expected chemical shift ranges for each carbon atom in the structure.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 165-175 |

| C-1 | 130-140 |

| C-2 | 120-130 |

| C-3 | 130-140 |

| C-4 | 135-145 |

| C-5 | 125-135 |

| C-6 | 135-145 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between the two aromatic protons. A cross-peak between the signals of the H-3 and H-5 protons would definitively confirm their meta-relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the signals for the C-3/H-3 and C-5/H-5 pairs.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons (those without attached protons). For instance, correlations from the H-3 proton to the C-1, C-2, C-4, and C-5 carbons would be expected. Similarly, the H-5 proton would show correlations to C-1, C-3, C-4, and C-6. The carboxylic acid proton, if observable, would show a correlation to the carbonyl carbon and potentially to the C-1 carbon of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly specific to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis of Functional Groups

The FT-IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups.

A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band typically in the range of 1680-1710 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear as weaker bands above 3000 cm⁻¹.

A table summarizing the expected characteristic FT-IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch (dimer) | 2500-3300 (broad) |

| Carbonyl | C=O Stretch | 1680-1710 (strong) |

| Aromatic | C-H Stretch | >3000 (weak to medium) |

| Aromatic | C=C Stretch | 1450-1600 |

| Carbon-Halogen | C-Cl Stretch | 600-800 |

| Carbon-Halogen | C-Br Stretch | 500-600 |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong signals in IR, non-polar or symmetric bonds often produce strong signals in Raman spectra.

For this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode, are expected to be prominent in the Raman spectrum. The C-Cl and C-Br stretching vibrations will also be observable and can help to confirm the assignments made from the FT-IR spectrum. The C=O stretch is also typically observed in the Raman spectrum, although it may be weaker than in the FT-IR.

The combination of FT-IR and Raman spectroscopy provides a more complete vibrational analysis, aiding in the confident identification and structural confirmation of the compound.

Correlational Analysis with Computational Data

The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental spectroscopic data provides a powerful approach for the comprehensive understanding of this compound. researchgate.netresearchgate.net Theoretical calculations allow for the prediction of molecular geometry, vibrational frequencies, and electronic properties, which can then be correlated with experimental results from techniques like FTIR and Raman spectroscopy. researchgate.net

DFT methods, such as the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), are employed to optimize the molecular structure of halogenated benzoic acids in the gaseous phase. researchgate.netnih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, which serve as a foundational dataset for comparison with solid-state data from X-ray crystallography. Discrepancies between the calculated gas-phase structure and the experimental solid-state structure can often be attributed to intermolecular interactions in the crystal lattice.

Furthermore, computational models are invaluable for interpreting complex vibrational spectra. Theoretical frequency calculations help in the assignment of observed spectral bands to specific vibrational modes within the molecule, such as the stretching and bending of the carboxylic acid group (C=O, C-O, O-H), the carbon-halogen bonds (C-Br, C-Cl), and the phenyl ring vibrations. researchgate.net

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the chemical reactivity and charge transfer properties of the molecule. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key parameter indicating the molecule's kinetic stability. For aromatic compounds like this compound, the distribution of these frontier orbitals across the molecule highlights the regions most susceptible to electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps, also generated from DFT calculations, visually represent the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.govmdpi.com The oxygen atoms of the carboxyl group are typically the most electron-rich sites, while the hydrogen of the carboxyl group and the aromatic ring protons are electron-deficient.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The monoisotopic mass of the neutral molecule (C₇H₃BrCl₂O₂) is 267.86935 Da. uni.lu HRMS can distinguish this from other potential formulas that might have the same nominal mass. The technique's precision is crucial for verifying the identity of the compound in complex mixtures or confirming the success of a synthesis.

Predicted adducts for this compound in HRMS analysis highlight the expected mass-to-charge ratios (m/z) that would be observed.

| Adduct | Mass-to-Charge Ratio (m/z) |

|---|---|

| [M+H]⁺ | 268.87663 |

| [M-H]⁻ | 266.86207 |

| [M+Na]⁺ | 290.85857 |

| [M+K]⁺ | 306.83251 |

| [M+NH₄]⁺ | 285.90317 |

Data sourced from PubChemLite. uni.lu

Fragmentation Pathways and Structural Information

The fragmentation pattern of this compound in an Electron Ionization (EI) mass spectrum provides significant structural information. A key feature of its mass spectrum is the distinctive isotopic pattern caused by the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info This results in a characteristic cluster of peaks for the molecular ion ([M]⁺) and any fragment ions containing these halogens.

Common fragmentation pathways for aromatic carboxylic acids involve cleavages adjacent to the carboxyl group. libretexts.orgmiamioh.edu For this compound, the following fragmentation steps are expected:

Loss of a hydroxyl radical (-OH): A peak at [M-17]⁺.

Loss of a carboxyl group (-COOH): A peak at [M-45]⁺, leading to a dichlorobromobenzene cation.

Loss of a bromine atom (-Br): A peak at [M-79/81]⁺.

Loss of a chlorine atom (-Cl): Peaks at [M-35/37]⁺.

Subsequent fragmentations can involve the loss of the remaining halogen atoms or carbon monoxide (CO) from the ring structure.

| Fragment Ion | Description | Expected m/z (using most abundant isotopes ⁷⁹Br, ³⁵Cl) |

|---|---|---|

| [C₇H₃BrCl₂O₂]⁺ | Molecular Ion (M⁺) | 268 |

| [C₇H₂BrCl₂O]⁺ | Loss of OH | 251 |

| [C₆H₂BrCl₂]⁺ | Loss of COOH | 223 |

| [C₇H₃Cl₂O₂]⁺ | Loss of Br | 189 |

| [C₇H₃BrClO₂]⁺ | Loss of Cl | 233 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For 2-Bromo-4-chlorobenzoic acid, crystallographic studies reveal that the molecules form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups. nih.gov This is a very common and stable motif for carboxylic acids. The crystal lattice parameters for this analogue have been determined, showcasing the unit cell dimensions. It is highly probable that this compound would also exhibit a similar dimeric structure driven by hydrogen bonds. The additional chlorine atom at the 6-position would influence the crystal packing primarily through steric effects and potential weak intermolecular interactions.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 7.2271 |

| b (Å) | 8.9480 |

| c (Å) | 12.1887 |

| β (°) | 105.819 |

| Z (Molecules per unit cell) | 4 |

Data for the analogue C₇H₄BrClO₂ from the Crystallography Open Database (COD Number 1545783). nih.gov

Co-crystal Formation and Supramolecular Interactions

This compound is an excellent candidate for forming co-crystals. ijper.org Co-crystallization is a technique used to modify the physicochemical properties of a molecule by combining it with a neutral co-former in a crystalline lattice. rsc.org The formation of co-crystals is governed by non-covalent supramolecular interactions. bath.ac.uk

For this molecule, the primary and most robust interaction for co-crystal design is the hydrogen bond from the carboxylic acid group. This group can act as both a hydrogen bond donor (the -OH) and a hydrogen bond acceptor (the C=O). This allows it to form strong and predictable interactions with co-formers containing complementary functional groups, such as pyridines, amides, or other carboxylic acids.

In addition to hydrogen bonding, halogen bonding is a significant supramolecular interaction that can be exploited. The bromine and chlorine atoms on the aromatic ring are capable of acting as halogen bond donors, interacting with electron-rich atoms like oxygen, nitrogen, or even other halogens. nih.gov These directional interactions can play a crucial role in directing the crystal packing and stabilizing the resulting co-crystal structure. The interplay between strong hydrogen bonds and weaker, yet influential, halogen bonds makes the supramolecular chemistry of this compound a rich area for crystal engineering. rsc.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For a molecule like 2-bromo-4,6-dichlorobenzoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would provide significant insights into its molecular properties. researchgate.netresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. researchgate.netsapub.org For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles for its most stable three-dimensional structure. researchgate.net

Conformational analysis would explore different spatial orientations of the carboxylic acid group (-COOH) relative to the benzene (B151609) ring to identify the most stable conformer. The results would typically be presented in a table listing the optimized geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters This table illustrates the type of data that would be generated from a geometry optimization study. The values are not real.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-Br | --- | ||

| C-Cl (pos. 4) | --- | ||

| C-Cl (pos. 6) | --- | ||

| C-C (ring) | --- | ||

| C-C (carboxyl) | --- | ||

| C=O | --- | ||

| O-H | --- | ||

| C-C-C (ring) | |||

| C-C-Br | |||

| C-C-Cl | |||

| O=C-O |

Vibrational Frequency Calculations and Spectral Prediction

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net This analysis helps in assigning the observed experimental spectral bands to specific molecular vibrations, such as C-H stretching, C=O stretching, and C-Cl/C-Br stretching. researchgate.net The calculations also confirm that the optimized structure is a true energy minimum, indicated by the absence of imaginary frequencies. semanticscholar.org

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. researchgate.netmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. semanticscholar.orgmdpi.com A smaller gap suggests the molecule is more reactive. These energy values are typically reported in electron volts (eV).

Table 2: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data that would be generated. The values are not real.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution on the surface of a molecule. mdpi.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for nucleophilic and electrophilic attack. youtube.comscispace.com

On an MESP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms of the carboxylic acid group. Regions of positive potential (typically colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculations, various quantum chemical descriptors can be derived to quantify aspects of molecular reactivity. goums.ac.irresearchgate.net

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. semanticscholar.orgkarazin.ua This analysis provides insight into the distribution of electrons within the molecule and can help explain its polarity and electrostatic interactions. nih.govdntb.gov.ua The results are typically presented in a table listing the calculated charge on each atom.

Table 3: Hypothetical Mulliken Atomic Charges This table illustrates the type of data that would be generated. The values are not real.

| Atom | Atomic Charge (e) |

|---|---|

| C1 | --- |

| C2 (Br) | --- |

| C3 | --- |

| C4 (Cl) | --- |

| C5 | --- |

| C6 (Cl) | --- |

| C7 (carboxyl) | --- |

| O1 (carbonyl) | --- |

| O2 (hydroxyl) | --- |

| H (hydroxyl) | --- |

| Br | --- |

| Cl (pos. 4) | --- |

First-Order Hyperpolarizability Calculations

A thorough review of scientific literature did not yield specific studies on the first-order hyperpolarizability (β) calculations for this compound. Theoretical investigations into the nonlinear optical (NLO) properties of materials are crucial for the development of new technologies in areas such as telecommunications, optical computing, and data storage.

First-order hyperpolarizability is a measure of a molecule's ability to exhibit second-order NLO phenomena, such as second-harmonic generation. Computational methods, like those based on density functional theory (DFT) and time-dependent density functional theory (TD-DFT), are often employed to predict these properties. researchgate.net Such calculations can elucidate the relationship between molecular structure, electron donor-acceptor groups, and the resulting NLO response. researchgate.net Studies on related halogenated compounds suggest that the type and position of halogen substituents can significantly influence the electronic and optical properties of aromatic molecules. researchgate.netccsenet.org However, without specific calculations for this compound, its potential as an NLO material remains uncharacterized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Development of QSAR Models for Predictive Activity

No specific Quantitative Structure-Activity Relationship (QSAR) models have been developed for this compound. QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. mdpi.com

The development of a QSAR model involves the calculation of molecular descriptors, which quantify various aspects of a molecule's physicochemical properties, and the use of statistical methods to build a predictive model. mdpi.com While general QSAR studies have been conducted on substituted benzoic acids to predict properties like toxicity, these have not been specific to this compound. nih.gov For instance, studies on various benzoic acids have shown that toxicity can be influenced by factors such as lipophilicity (log P) and the dissociation constant (pKa). nih.gov

Identification of Structural Determinants for Biological Activity

Due to the absence of specific QSAR models for this compound, the structural determinants governing its biological activity have not been computationally identified. The goal of such an analysis would be to pinpoint which molecular features of this compound, such as the bromine and chlorine substituents at specific positions on the benzoic acid scaffold, are critical for a particular biological effect.

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Analysis

There are no published molecular docking studies detailing the specific ligand-protein interactions of this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. nih.gov This allows for the analysis of interactions at the atomic level, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are fundamental to understanding the mechanism of action of potential drugs or inhibitors. nih.govmdpi.com

General reviews of molecular docking highlight its importance in structure-based drug design for identifying potential therapeutic targets and optimizing ligand binding. mdpi.comresearchgate.net However, without specific docking studies involving this compound and a particular protein target, the nature of its interactions within a biological system cannot be described.

Prediction of Binding Modes and Affinities

Similarly, due to the lack of specific molecular docking studies, there are no predictions available for the binding modes and affinities of this compound to any protein targets. The prediction of binding modes helps in understanding how a ligand fits into the active site of a protein, while the calculation of binding affinity provides an estimate of the strength of the interaction. nih.gov This information is critical in the early stages of drug discovery for prioritizing compounds for further experimental testing. nih.gov

While computational tools and methodologies for such predictions are well-established, their application to this compound has not been reported in the available scientific literature. Therefore, its potential as a ligand for any specific protein remains computationally unexplored.

Biological Activities and Mechanisms of Action

Antimicrobial Properties

No empirical data was found regarding the antimicrobial properties of 2-Bromo-4,6-dichlorobenzoic acid.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Information not available in the searched scientific literature.

Antifungal Activity Against Yeast and Filamentous Fungi

Information not available in the searched scientific literature.

Investigation of Microbial Growth Inhibition Mechanisms

Information not available in the searched scientific literature.

Enzyme Inhibition Studies

While this compound is mentioned in the context of enzyme inhibition, specific inhibitory activities and characterizations are not detailed. It has been noted as a potential enzyme inhibitor in the context of protein-ligand interactions.

Alpha-Glucosidase and Alpha-Amylase Inhibitory Activity

There are no direct studies reporting the alpha-glucosidase or alpha-amylase inhibitory activity of this compound itself. The compound has been used as a precursor in the synthesis of more complex molecules patented for their potential as alpha-glucosidase inhibitors. google.comgoogle.com

Characterization of Enzyme-Inhibitor Interactions

No studies detailing the specific molecular interactions, binding kinetics, or mode of inhibition between this compound and any enzyme were found in the public domain.

Interactions with Biological Systems

The direct interaction of this compound with specific biological receptors and its precise influence on metabolic pathways are not extensively documented in publicly available scientific literature. However, by examining research on structurally related halogenated aromatic compounds, we can infer potential biological activities.

Receptor Binding Studies

General studies on similar compounds, such as the adrenergic alpha-antagonist WB4101, which also contains a substituted aromatic ring, demonstrate the importance of the substitution pattern for receptor interaction. nih.gov However, the structural differences are significant, and direct extrapolation of binding affinity or specificity to this compound is not scientifically valid.

Influence on Metabolic Pathways

Detailed studies on the influence of this compound on specific metabolic pathways are not currently available. Research on other halogenated benzoic acids has primarily focused on their environmental fate and microbial degradation rather than their direct effects on the metabolic pathways of higher organisms. For instance, 2,6-dichlorobenzoic acid has been identified as a bacterial xenobiotic metabolite, indicating that microorganisms can process this compound. nih.gov It is plausible that this compound could also be a substrate for microbial enzymes, but specific pathways have not been elucidated.

Phytotoxicity and Plant Biological Effects

While specific data on the phytotoxicity of this compound is limited, the biological effects of halogenated benzoic acids on plants are an area of active research, particularly in the context of their use as herbicides and their environmental impact.

Impact on Seed Germination and Early Seedling Growth (e.g., Root Length)

Direct experimental data on the impact of this compound on seed germination and early seedling growth is not available. However, studies on other halogenated benzoic acids provide insights into their potential effects. For example, research on p-halogenated benzoic acid salts demonstrated a concentration-dependent inhibition of seed germination and reduction in primary root length in Arabidopsis thaliana. nih.gov This suggests that this compound, as a halogenated benzoic acid, could exhibit similar inhibitory effects on plant development. The activity of such compounds is often related to their structure and the nature of the halogen substituents. nih.gov

Concentration-Dependent Biological Responses in Model Organisms

There is a lack of specific studies on the concentration-dependent biological responses of model organisms to this compound. However, research on the aquatic plant Lemna minor has shown that its growth is sensitive to various organic compounds, and it is a standard model organism for ecotoxicological studies. mdpi.com The phytotoxicity of chemicals is often evaluated by observing the growth inhibition of Lemna minor at different concentrations. It is reasonable to hypothesize that this compound would also elicit concentration-dependent responses in such model organisms.

Correlation of Biological Effects with Halogen Substituent Properties

The biological activity of halogenated benzoic acids is closely linked to the properties of their halogen substituents, including their size, electronegativity, and position on the benzene (B151609) ring. Structure-activity relationship (SAR) studies on various halogenated compounds have established that these properties can significantly influence their phytotoxicity. nih.govnih.gov

Generally, an increase in the number and size of halogen substituents can lead to increased lipophilicity, which may enhance the uptake of the compound by plants and its interaction with cellular components. The position of the substituents is also critical, as it can affect the molecule's shape and its ability to bind to target sites. For di- and tri-substituted phenols, a clear structure-activity relationship has been demonstrated. nih.gov While a specific SAR study for this compound is not available, the presence of three halogen atoms (one bromine and two chlorine) suggests that it could have significant biological activity.

Environmental Fate and Degradation Pathways

Microbial Biodegradation

Microbial activity is a primary driver for the breakdown of complex organic molecules in the environment. The biodegradation of 2-Bromo-4,6-dichlorobenzoic acid can proceed under both aerobic and anaerobic conditions, involving distinct enzymatic pathways.

Under aerobic conditions, the microbial degradation of halogenated benzoic acids typically commences with an oxidative attack on the aromatic ring. For this compound, a likely initial step involves dioxygenase enzymes that hydroxylate the benzene (B151609) ring, leading to the formation of a dihydroxy-intermediate. This is often followed by dehalogenation.

A common pathway for the degradation of chlorinated and brominated aromatics is the chlorocatechol catabolic pathway . In this pathway, the initial dioxygenation can lead to the formation of a substituted catechol, such as a bromodichlorocatechol. This intermediate is then subject to ring cleavage by catechol dioxygenases. For instance, the degradation of 2,4-dichlorobenzoic acid has been shown to proceed via 4-chlorocatechol. researchgate.net Similarly, the degradation of 3-chlorobenzoic acid can yield either 3-chlorocatechol (B1204754) or 4-chlorocatechol. researchgate.net

The subsequent metabolism of the chlorocatechol intermediate involves either ortho- or meta-cleavage of the aromatic ring, catalyzed by chlorocatechol 1,2-dioxygenase or chlorocatechol 2,3-dioxygenase, respectively. This cleavage results in the formation of linear intermediates like muconic acids, which are further metabolized and funneled into central metabolic pathways such as the tricarboxylic acid (TCA) cycle. nih.govnih.gov For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide, proceeds through the formation of dichlorocatechol, which is then cleaved to form 2,4-dichloro-cis,cis-muconate. nih.gov

Another potential aerobic pathway is hydrolytic dehalogenation, where a halogen substituent is replaced by a hydroxyl group. For instance, Alcaligenes denitrificans NTB-1 has been shown to hydrolytically dehalogenate 4-chloro-, 4-bromo-, and 4-iodobenzoate (B1621894) to form 4-hydroxybenzoate. nih.gov

Table 1: Key Enzymes and Intermediates in Aerobic Degradation of Halogenated Benzoic Acids

| Enzyme | Substrate(s) | Product(s) |

| Benzoate-1,2-dioxygenase | Halogenated Benzoic Acids | Halogenated Catechols |

| Chlorocatechol 1,2-dioxygenase | Chlorocatechols | Chloro-cis,cis-muconates |

| Chlorocatechol 2,3-dioxygenase | Chlorocatechols | 2-hydroxymuconic semialdehydes |

| 4-chlorobenzoate dehalogenase | 4-Chlorobenzoate | 4-Hydroxybenzoate |

This table is based on data from related halogenated benzoic acids.

In the absence of oxygen, microbial degradation of this compound follows different strategies. Two key mechanisms are reductive dehalogenation and activation via coenzyme A (CoA).

Reductive Dehalogenation: This is often the initial and rate-limiting step in the anaerobic breakdown of polyhalogenated aromatic compounds. In this process, the halogen substituent is removed and replaced by a hydrogen atom, with the halogenated compound serving as an electron acceptor. This process, known as halorespiration, can be a source of energy for the microorganisms involved. For a compound like this compound, this would likely occur sequentially, with the bromine and chlorine atoms being removed one by one. Studies on other halogenated benzoates have shown that the position of the halogen influences the ease of removal.

Coenzyme A (CoA) Activation: Following or preceding dehalogenation, the benzoic acid moiety is typically activated to its corresponding thioester, benzoyl-CoA. This activation is catalyzed by a CoA ligase and requires ATP. cdnsciencepub.comnih.gov The formation of benzoyl-CoA is a central step in the anaerobic metabolism of many aromatic compounds, preparing the molecule for the subsequent reduction and cleavage of the aromatic ring. cdnsciencepub.comoup.com The dearomatization of the benzoyl-CoA intermediate is a key step, often involving a multi-enzyme benzoyl-CoA reductase complex. researchgate.net The resulting aliphatic products are then further degraded, often through pathways analogous to the β-oxidation of fatty acids. researchgate.net

A variety of microbial strains have been identified that are capable of degrading halogenated aromatic compounds, and it is likely that similar organisms would be involved in the breakdown of this compound.

Under aerobic conditions, species from the genera Pseudomonas , Alcaligenes , and Cupriavidus are frequently implicated. For example, Pseudomonas sp. CPE2 can grow on 2-chlorobenzoic and 2,5-dichlorobenzoic acid. nih.gov Cupriavidus sp. strain SK-3 is capable of utilizing 4-fluoro-, 4-chloro-, and 4-bromobenzoic acids. nih.gov

Under anaerobic conditions, a diverse group of microorganisms, including denitrifying bacteria, sulfate-reducing bacteria, and fermentative bacteria, have been shown to degrade halogenated benzoates. oup.comoup.com The photoheterotrophic bacterium Rhodopseudomonas palustris can anaerobically degrade 3-chlorobenzoate (B1228886) and 3-bromobenzoate. nih.gov The bacterium Desulfomonile tiedjei is a well-known example of an organism that can carry out reductive dehalogenation of chlorobenzoates. researchgate.net

Table 2: Examples of Microbial Genera Involved in Halogenated Benzoic Acid Degradation

| Genus | Degradation Condition | Example Substrates |

| Pseudomonas | Aerobic | 2-Chlorobenzoic acid, 2,5-Dichlorobenzoic acid |

| Cupriavidus | Aerobic | 4-Fluorobenzoic acid, 4-Chlorobenzoic acid, 4-Bromobenzoic acid |

| Alcaligenes | Aerobic | 4-Chlorobenzoate, 4-Bromobenzoate, 2,4-Dichlorobenzoate |

| Rhodopseudomonas | Anaerobic (photoheterotrophic) | 3-Chlorobenzoate, 3-Bromobenzoate |

| Desulfomonile | Anaerobic (halorespiration) | 3-Chlorobenzoate |

This table provides examples from related compounds and degradation conditions.

Incomplete microbial degradation of halogenated aromatic compounds can lead to the formation and accumulation of intermediate metabolites that are more toxic than the parent compound. For this compound, a potential concern is the accumulation of halogenated catechols during aerobic degradation. Chlorocatechols have been identified as metabolic bottlenecks in the degradation of some chlorobenzoic acids, and their accumulation can be toxic to microbial cells. nih.gov

Similarly, under anaerobic conditions, partial reductive dehalogenation could result in the formation of brominated or chlorinated benzoic acids with fewer halogen substituents. While this generally represents a detoxification step, the resulting intermediates may still possess significant toxicity and could be more mobile in the environment. For example, in the sequential anaerobic degradation of 2,4-dichlorophenol, the intermediate 4-chlorophenol (B41353) was found to be inhibitory to the subsequent degradation steps of phenol (B47542) and benzoate. nih.gov The toxicity of intermediates can depend on the specific microbial consortia present and the prevailing environmental conditions.

Abiotic Degradation Processes

In addition to microbial action, abiotic processes can contribute to the transformation of this compound in the environment, with hydrolysis being a potentially significant pathway.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For halogenated aromatic compounds, hydrolysis can result in the replacement of a halogen substituent with a hydroxyl group. The rate of hydrolysis is dependent on factors such as pH, temperature, and the nature and position of the substituents on the aromatic ring.

Photolytic Degradation Pathways

The environmental persistence of halogenated aromatic compounds such as this compound is significantly influenced by their susceptibility to photolytic degradation. This process involves the absorption of light energy, leading to chemical transformations. While specific studies on the photolytic degradation of this compound are not extensively documented, the degradation pathways can be inferred from research on similar halogenated benzoic acid derivatives.

Photodegradation can occur through direct photolysis, where the molecule itself absorbs photons, or through indirect (sensitized) photolysis, which involves other light-absorbing substances that transfer energy to the target compound. For halogenated aromatics, a key reaction in photolysis is the cleavage of the carbon-halogen (C-X) bond. The energy required to break these bonds follows the order C-I < C-Br < C-Cl < C-F, suggesting that the carbon-bromine bond in this compound would be the most susceptible to cleavage upon irradiation.

In aqueous environments, photolysis often involves hydroxyl radicals (•OH), highly reactive species that can attack the aromatic ring. Advanced Oxidation Processes (AOPs), such as the UV/H₂O₂ system or photocatalysis with semiconductors like titanium dioxide (TiO₂), are designed to generate these radicals and accelerate degradation. nih.govnih.gov Studies on other halogenated benzoic acids show that such processes lead to dehalogenation (removal of halogen atoms) and hydroxylation of the aromatic ring. nih.govresearchgate.net For this compound, the proposed pathway would likely initiate with the cleavage of the C-Br bond, followed by the removal of the chlorine atoms. Subsequent attack by hydroxyl radicals would lead to the opening of the aromatic ring, ultimately resulting in mineralization to carbon dioxide, water, and inorganic halides. researchgate.net The pH of the solution can significantly influence the rate of degradation, with studies on benzoic acid showing greater photon absorption at lower pH values. nih.gov

Environmental Occurrence and Distribution

Presence as Environmental Pollutants from Xenobiotic Sources

Halogenated aromatic compounds are recognized as widespread and persistent environmental pollutants. nih.govmdpi.com Their presence in the environment is largely due to anthropogenic activities, including industrial manufacturing and the use of synthetic chemicals. mdpi.com Compounds like chlorinated and brominated biphenyls, dibenzodioxins, and dibenzofurans are examples of such xenobiotics that contaminate soil, sediment, and water. nih.gov

While specific monitoring data for this compound is limited, its structural class—halogenated benzoic acids—is associated with environmental contamination. These compounds can enter the environment through industrial waste streams, improper disposal of chemical products, and as by-products from manufacturing processes. mdpi.com The high stability conferred by the halogen atoms contributes to their persistence, allowing them to be transported over long distances from their source. mdpi.com The physical properties, such as lipophilicity and solubility, govern their distribution in environmental compartments, with a tendency to accumulate in adipose tissue in living organisms. nih.gov

Formation as Degradation Intermediates of Herbicides and Polychlorinated Biphenyls (PCBs)

This compound can be formed in the environment as a transient or terminal intermediate from the breakdown of more complex xenobiotics. A primary source of such intermediates is the degradation of Polychlorinated Biphenyls (PCBs). PCBs are persistent organic pollutants, and their biodegradation often involves a two-step process: anaerobic reductive dechlorination followed by aerobic degradation. wikipedia.orgfrontiersin.org During the aerobic phase, the biphenyl (B1667301) structure is cleaved, leading to the formation of chlorobenzoic acids (CBAs). frontiersin.org It is plausible that mixed halogenated biphenyls (e.g., polybrominated/chlorinated biphenyls) would similarly degrade to form mixed halogenated benzoic acids like this compound.

Herbicides are another significant source. The microbial degradation of many halogenated herbicides is a well-documented source of halogenated aromatic acids. nih.govnih.gov For instance, the degradation of the brominated herbicide bromoxynil (B128292) has been studied, and other complex herbicides containing both bromine and chlorine on an aromatic ring could conceivably degrade to form this compound through microbial metabolic pathways. nih.govnih.gov The degradation process typically involves enzymes that cleave side chains and modify substituents on the aromatic ring, leading to the formation of benzoic acid derivatives.

Bioremediation Strategies

Utilization of Microbial Consortia for Halogenated Benzoic Acid Remediation

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with halogenated organic compounds. nih.gov For complex pollutants like this compound, microbial consortia—communities of multiple interacting microbial species—are often more effective than single-strain cultures. nih.govfrontiersin.org The superiority of consortia lies in their metabolic complementarity, where different strains can collaboratively carry out the complete degradation of a compound that may be toxic or non-metabolizable by any single member. frontiersin.org

For halogenated aromatics, degradation pathways often require a sequence of enzymatic reactions. For example, one species in a consortium might perform the initial dehalogenation steps, which can be the most challenging part of the degradation. mdpi.com Subsequent intermediates can then be metabolized by other members of the community that specialize in aromatic ring cleavage. nih.govnih.gov Studies have shown that consortia can be enriched from contaminated soils and sediments and can effectively degrade chlorobenzoates under various conditions, such as denitrification. nih.gov These consortia have demonstrated the ability to metabolize not only chlorinated but also corresponding brominated and iodinated benzoic acids, indicating a broad substrate capacity that would be crucial for remediating mixed halogenated compounds. nih.gov

Table 1: Examples of Microbial Consortia in Halogenated Compound Degradation

| Consortium Composition (Dominant Genera) | Target Pollutant(s) | Key Degradation Activity | Reference |

|---|---|---|---|

| Lysinibacillus, Paenibacillus, Gordonia, Cupriavidus | Petroleum Hydrocarbons (including PAHs) | Synergistic degradation enhanced by biosurfactant production. | nih.gov |

| Four-strain consortium from contaminated groundwater | Brominated Flame Retardants (TBNPA, DBNPG) | Metabolic complementation required for degradation; initiated by monooxygenase. | mdpi.com |

| Pseudomonas, Stenotrophomonas, Delftia, Brevundimonas, Curtobacterium, Microbacterium | Phenanthrene (PAH), Biphenyl | High degradation efficiency through co-existence of all seven strains. | mdpi.com |

| Denitrifying enrichment cultures from soil/sediment | Monochlorinated, Brominated, and Iodinated Benzoic Acids | Anaerobic dehalogenation coupled to denitrification. | nih.gov |

Optimization of Environmental Conditions for Enhanced Degradation

The efficiency of bioremediation is highly dependent on environmental factors that influence microbial growth and enzymatic activity. frontiersin.org Optimizing these conditions is a key strategy for enhancing the degradation rates of persistent pollutants like halogenated benzoic acids.

Key parameters that can be controlled include:

Oxygen Availability : The degradation pathway is often dictated by the presence or absence of oxygen. Reductive dehalogenation, the removal of halogens and their replacement with hydrogen, typically occurs under anaerobic conditions. mdpi.comfrontiersin.org In contrast, the subsequent cleavage of the aromatic ring is an oxidative process that requires an aerobic environment. nih.gov Therefore, a sequential anaerobic-aerobic treatment strategy can be highly effective for highly halogenated compounds. battelle.org

pH and Temperature : Microbial dehalogenases and other enzymes have optimal pH and temperature ranges for activity. nih.gov For many soil microorganisms, optimal temperatures range from 20 to 30°C, and significant deviations can slow degradation. The optimal pH for dehalogenase activity often falls in the slightly alkaline range (pH 8.4-9.0). nih.gov

Nutrient and Substrate Availability : The addition of nutrients (e.g., nitrogen, phosphorus) and a primary carbon source can stimulate microbial growth and activity, a process known as biostimulation. nih.gov Sometimes, the presence of a more easily degradable substrate, or a structurally similar compound (co-metabolism), can induce the production of enzymes needed to break down the target pollutant. nih.gov

Bioaugmentation and Amendments : In cases where the native microbial population is insufficient, bioaugmentation—the introduction of specific microorganisms or consortia with known degradative capabilities—can be employed. frontiersin.org The addition of physical amendments, such as Zero-Valent Iron (ZVI), can also enhance degradation by promoting reductive dechlorination. battelle.org

Table 2: Factors for Optimizing Bioremediation of Halogenated Benzoic Acids

| Parameter | Optimal Condition/Strategy | Rationale | Reference |

|---|---|---|---|

| Oxygen | Sequential Anaerobic-Aerobic Treatment | Anaerobic conditions promote reductive dehalogenation; aerobic conditions are needed for ring cleavage. | nih.govbattelle.org |

| pH | Neutral to slightly alkaline (e.g., 7.0-9.0) | Optimizes the activity of many bacterial dehalogenating enzymes. | nih.gov |

| Temperature | Mesophilic range (e.g., 20-35°C) | Maximizes metabolic rates for most soil microorganisms involved in degradation. | |

| Nutrients | Addition of N, P, and other micronutrients | Supports microbial growth and prevents nutrient limitation (biostimulation). | nih.gov |

| Co-substrates | Addition of biphenyl, root exudates, or simple organic acids | Induces the expression of degradative enzymes through co-metabolism. | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The inherent reactivity of 2-Bromo-4,6-dichlorobenzoic acid allows for its incorporation into larger, more complex molecules, making it a key intermediate in various synthetic pathways.

While direct applications in final drug products are not extensively documented, the structural motif of this compound is found within more complex molecules that are intermediates in pharmaceutical synthesis. The presence of multiple halogen atoms allows for various coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental in the construction of the carbon skeletons of many modern drugs. The carboxylic acid group can be readily converted into other functional groups like amides, esters, and alcohols, further expanding its synthetic utility.

For instance, derivatives of halogenated benzoic acids are explored in the development of novel therapeutic agents. The synthesis of certain bioactive compounds may involve the use of this compound or structurally similar molecules as starting points for creating more elaborate structures with potential pharmacological activity.

In the field of agrochemicals, halogenated aromatic compounds are integral to the design of effective herbicides. A patent describes a method for preparing dicamba, a selective herbicide, which involves the methoxylation of 2-bromo-3,6-dichlorobenzoic acid. google.com While this is a different isomer, it highlights the general utility of bromo-dichlorobenzoic acids in the synthesis of agrochemicals. The specific substitution pattern of this compound could potentially be utilized in the development of new herbicidal agents. For example, a study on novel picolinic acid derivatives as potential herbicides included the synthesis of compounds containing a 2-bromophenyl group, indicating the relevance of this structural feature in herbicidal activity. mdpi.com

Another study focused on the design and synthesis of a herbicidal agent, 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate, which, although not directly derived from this compound, underscores the importance of substituted phenyl groups in creating effective herbicides. nih.gov The unique electronic and steric properties conferred by the bromine and chlorine atoms in this compound could be exploited to design new molecules that target specific biological pathways in weeds.

Precursor for Substituted Aromatic Systems

The reactivity of the carbon-halogen and carbon-carboxyl bonds in this compound makes it an excellent precursor for the synthesis of a variety of substituted aromatic compounds.

The arrangement of substituents in this compound provides a template for the synthesis of 1,2,3-trisubstituted benzene (B151609) derivatives. Through a series of selective reactions, each of the functional groups can be modified or replaced to introduce new substituents at specific positions. For example, the carboxylic acid can be decarboxylated, and the halogen atoms can be subjected to various cross-coupling reactions or nucleophilic substitutions to introduce a wide range of functionalities. The synthesis of symmetrically and asymmetrically trisubstituted benzenes is a significant area of organic synthesis, and compounds like this compound can serve as valuable starting materials. rsc.orgpressbooks.publibretexts.orgyoutube.comlibretexts.org

The ability to control the regiochemistry of these transformations is crucial. The existing substituents on the ring direct the position of incoming groups, allowing for the controlled synthesis of specific isomers. This level of control is essential for creating molecules with desired properties for applications in materials science and medicinal chemistry.

Halogenated biaryl compounds are important structural motifs in many pharmaceuticals, agrochemicals, and organic materials. researchgate.net this compound can be used as a precursor to synthesize these valuable compounds through cross-coupling reactions. The bromine atom is particularly susceptible to reactions like the Suzuki-Miyaura coupling, where it can be coupled with a boronic acid or ester to form a new carbon-carbon bond, leading to the formation of a biaryl system.

A study on the synthesis of a halogenated biphenyl (B1667301) derivative, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate, demonstrates the use of a related bromo-chlorophenol in creating biaryl structures. nih.gov This highlights the potential of using this compound in similar synthetic strategies to access novel halogenated biaryl compounds with potentially interesting biological or material properties.

Ligand in Coordination Chemistry

The carboxylic acid group of this compound can act as a ligand, coordinating to metal ions to form metal-organic frameworks (MOFs) or other coordination complexes. The presence of the halogen atoms can influence the electronic properties of the ligand and the resulting metal complex, as well as introduce the possibility of halogen bonding interactions within the crystal structure.

Following a comprehensive search of scientific literature and patent databases, it has been determined that there is insufficient publicly available information to generate a detailed and scientifically accurate article on "this compound" focusing on the specific topics outlined in the user's request.

The requested article structure centered on the applications of this compound in the formation of Metal-Organic Frameworks (MOFs), the synthesis of specific metal coordination polymers, its incorporation into polymeric materials, and its role in the thermal stability of advanced materials.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex halogenated aromatic compounds like 2-Bromo-4,6-dichlorobenzoic acid often relies on traditional methods that may involve harsh conditions, hazardous reagents, and the generation of significant waste. Future research must prioritize the development of more efficient and environmentally benign synthetic pathways. Current methods for preparing substituted benzoic acids can involve multi-step processes, such as the bromination of a dichlorophenol precursor or diazotization of an aniline (B41778) derivative followed by a Sandmeyer-type reaction. chemicalbook.comorgsyn.org

A key challenge is to devise routes that are not only high-yielding but also adhere to the principles of green chemistry. This involves minimizing the use of hazardous solvents and reagents and improving atom economy. ijisrt.com For instance, exploring catalyst-free and solvent-free reaction conditions, potentially utilizing alternative energy sources like sonication or microwave irradiation, could lead to more sustainable production methods. ijisrt.com The development of methods using organolithium reagents, which can offer high selectivity and yield under mild conditions, represents another promising avenue for the synthesis of halogenated benzoic acids. google.com The goal is to create a process that is simple, involves easy post-treatment, and results in minimal pollution. google.com

Deeper Understanding of Structure-Activity Relationships for Targeted Applications

The specific arrangement of one bromine and two chlorine atoms on the benzoic acid ring, along with the carboxylic acid group, dictates the molecule's physicochemical properties and, consequently, its potential biological activity. The position and nature of halogen substituents significantly influence the acidity, lipophilicity, and electronic properties of benzoic acid derivatives. stackexchange.comstackexchange.comlibretexts.org

Future research should focus on establishing clear structure-activity relationships (SAR). The electron-withdrawing nature of the halogen atoms is known to increase the acidity of the benzoic acid compared to the unsubstituted parent compound. stackexchange.comlibretexts.org The "ortho effect," where a substituent adjacent to the carboxylic acid group can cause steric hindrance and force the carboxyl group out of the plane of the benzene (B151609) ring, further influences acidity and reactivity. stackexchange.comyoutube.com